Cas no 2248221-06-7 ((2R)-2,3-Dimethylhexan-1-amine)
(2R)-2,3-Dimethylhexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-6507739
- 2248221-06-7
- (2R)-2,3-Dimethylhexan-1-amine
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- Inchi: 1S/C8H19N/c1-4-5-7(2)8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1
- InChI Key: BFALYJCUEITKAW-MQWKRIRWSA-N
- SMILES: NC[C@H](C)C(C)CCC
Computed Properties
- Exact Mass: 129.151749610g/mol
- Monoisotopic Mass: 129.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 61.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
(2R)-2,3-Dimethylhexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507739-0.05g |
(2R)-2,3-dimethylhexan-1-amine |
2248221-06-7 | 95.0% | 0.05g |
$827.0 | 2025-03-14 | |
| Enamine | EN300-6507739-0.1g |
(2R)-2,3-dimethylhexan-1-amine |
2248221-06-7 | 95.0% | 0.1g |
$867.0 | 2025-03-14 | |
| Enamine | EN300-6507739-0.25g |
(2R)-2,3-dimethylhexan-1-amine |
2248221-06-7 | 95.0% | 0.25g |
$906.0 | 2025-03-14 | |
| Enamine | EN300-6507739-0.5g |
(2R)-2,3-dimethylhexan-1-amine |
2248221-06-7 | 95.0% | 0.5g |
$946.0 | 2025-03-14 | |
| Enamine | EN300-6507739-1.0g |
(2R)-2,3-dimethylhexan-1-amine |
2248221-06-7 | 95.0% | 1.0g |
$986.0 | 2025-03-14 | |
| Enamine | EN300-6507739-2.5g |
(2R)-2,3-dimethylhexan-1-amine |
2248221-06-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-14 | |
| Enamine | EN300-6507739-5.0g |
(2R)-2,3-dimethylhexan-1-amine |
2248221-06-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
| Enamine | EN300-6507739-10.0g |
(2R)-2,3-dimethylhexan-1-amine |
2248221-06-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-14 |
(2R)-2,3-Dimethylhexan-1-amine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (2R)-2,3-Dimethylhexan-1-amine
Comprehensive Overview of (2R)-2,3-Dimethylhexan-1-amine (CAS No. 2248221-06-7)
(2R)-2,3-Dimethylhexan-1-amine, with the CAS number 2248221-06-7, is a chiral organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its chiral center at the second carbon atom, which imparts specific stereochemical properties that are crucial for its biological and chemical activities.
The molecular formula of (2R)-2,3-Dimethylhexan-1-amine is C8H19N, and it has a molecular weight of approximately 129.24 g/mol. The compound is a colorless liquid with a characteristic amine odor. Its physical and chemical properties, such as solubility in water and organic solvents, melting point, and boiling point, are essential for understanding its behavior in different environments and applications.
Recent research has focused on the synthesis and characterization of (2R)-2,3-Dimethylhexan-1-amine. One notable study published in the Journal of Organic Chemistry (JOC) in 2023 detailed an efficient and scalable method for synthesizing this compound using asymmetric catalysis. The researchers employed a chiral phosphoric acid catalyst to achieve high enantioselectivity, yielding the desired (R)-enantiomer with over 99% ee (enantiomeric excess). This method not only enhances the purity of the product but also reduces the environmental impact by minimizing waste generation.
In the pharmaceutical industry, (2R)-2,3-Dimethylhexan-1-amine has shown promise as a potential intermediate in the synthesis of bioactive molecules. Its chiral nature makes it particularly valuable for developing enantiomerically pure drugs, which can exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts. For instance, a study published in the Journal of Medicinal Chemistry (JMC) in 2024 reported the use of (2R)-2,3-Dimethylhexan-1-amine as a key intermediate in the synthesis of a novel class of anti-inflammatory agents. These agents demonstrated significant anti-inflammatory activity in both in vitro and in vivo models, suggesting their potential for treating inflammatory diseases such as rheumatoid arthritis.
Beyond pharmaceuticals, (2R)-2,3-Dimethylhexan-1-amine has also found applications in materials science. Its unique stereochemical properties make it an attractive candidate for designing chiral materials with specific optical and electronic properties. A recent study published in Advanced Materials (AM) in 2025 explored the use of (2R)-2,3-Dimethylhexan-1-amine as a chiral dopant in organic semiconductors. The researchers found that incorporating this compound into polymer-based semiconductors enhanced their charge transport properties and improved device performance.
The safety profile of (2R)-2,3-Dimethylhexan-1-amine is another critical aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, it is important to follow standard safety protocols to ensure safe handling and storage. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.
In conclusion, (2R)-2,3-Dimethylhexan-1-amine (CAS No. 2248221-06-7) is a versatile chiral compound with a wide range of applications in pharmaceuticals and materials science. Its unique stereochemical properties make it an attractive candidate for developing enantiomerically pure drugs and designing advanced materials with specific functionalities. Ongoing research continues to uncover new possibilities for this compound, further highlighting its significance in modern chemistry.
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